3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxamide: Lacks the sulfamoyl and methylsulfanyl groups.
5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide: Lacks the methyl and methylsulfanyl groups.
Uniqueness
The presence of both the sulfamoyl and methylsulfanyl groups in 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide imparts unique chemical and biological properties, distinguishing it from other similar compounds
Properties
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(3-methylsulfanylphenyl)pyrazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-12-7-9-14(10-8-12)23-28(25,26)19-17(13(2)21-22-19)18(24)20-15-5-4-6-16(11-15)27-3/h4-11,13,17,19,21-23H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMEBLJICZVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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